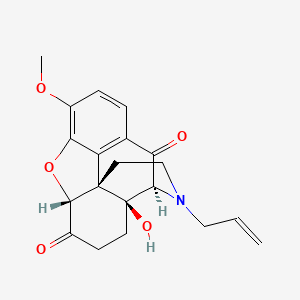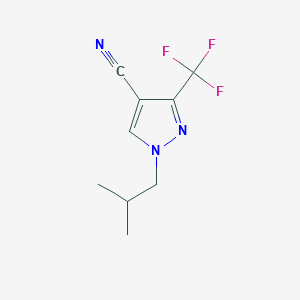
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of an isobutyl group, a trifluoromethyl group, and a carbonitrile group attached to the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an isobutyl-substituted hydrazine, with a trifluoromethyl-substituted nitrile. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or dimethyl sulfoxide. The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to facilitate the formation of the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired production scale. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and reaction time, to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols); reactions are conducted under various conditions depending on the specific substitution desired.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, reduction may produce reduced pyrazole compounds, and substitution reactions can result in a variety of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its unique chemical structure makes it a candidate for designing novel drugs with improved efficacy and safety profiles.
Industry: Utilized in the development of specialty chemicals and materials. Its chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s trifluoromethyl group can enhance its binding affinity and selectivity for certain targets, leading to specific biological effects. The isobutyl and carbonitrile groups may also contribute to its overall activity by influencing its physicochemical properties and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile: Similar structure with the carbonitrile group at a different position on the pyrazole ring.
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Features a carboxylic acid group in place of the carbonitrile group.
Uniqueness
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the carbonitrile group provides additional reactivity for further chemical modifications. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H10F3N3 |
|---|---|
Molekulargewicht |
217.19 g/mol |
IUPAC-Name |
1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H10F3N3/c1-6(2)4-15-5-7(3-13)8(14-15)9(10,11)12/h5-6H,4H2,1-2H3 |
InChI-Schlüssel |
PIFHQAKKDARRFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=C(C(=N1)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


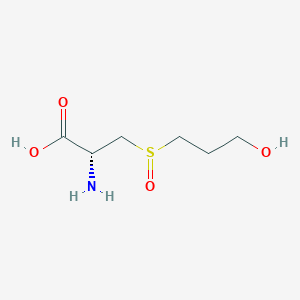
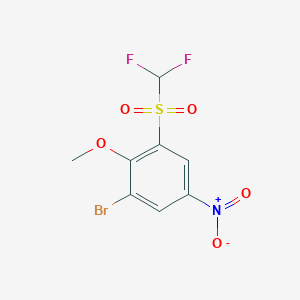

![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13427995.png)

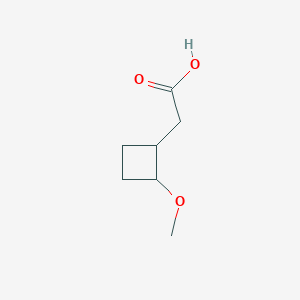
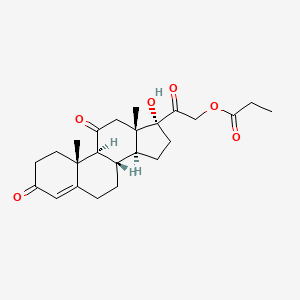

![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428029.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)
![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)

